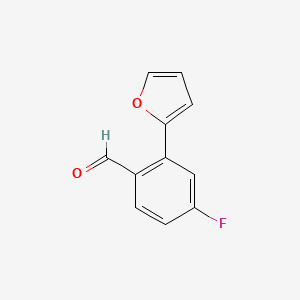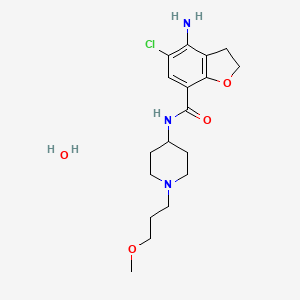
4-Amino-5-chloro-N-(1-(3-methoxypropyl)piperidin-4-yl)-2,3-dihydrobenzofuran-7-carboxamide hydrate
Descripción general
Descripción
This compound is also known as Prucalopride . It is a dihydrobenzofurancarboxamide derivative from the benzofurane family that selectively stimulates 5-HT4 receptors and thus, it presents enterokinetic properties . The molecular formula is C18H26ClN3O3 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzofuran ring, a piperidine ring, and a carboxamide group . The molecular weight is 365.85 g/mol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 365.85 g/mol . More detailed physical and chemical properties are not available in the sources I found.Mecanismo De Acción
Direcciones Futuras
Propiedades
Número CAS |
1161952-84-6 |
|---|---|
Fórmula molecular |
C18H28ClN3O4 |
Peso molecular |
385.9 g/mol |
Nombre IUPAC |
4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;hydrate |
InChI |
InChI=1S/C18H26ClN3O3.H2O/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;/h11-12H,2-10,20H2,1H3,(H,21,23);1H2 |
Clave InChI |
LUSQWZJVTISPFN-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


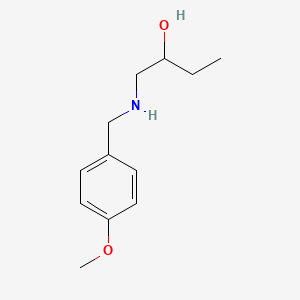
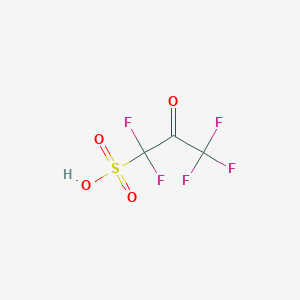
![[4,4-Difluoro-1-(6-fluoro-pyridin-3-yl)-cyclohexyl]-methylamine](/img/structure/B8499098.png)
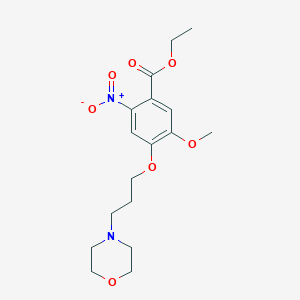
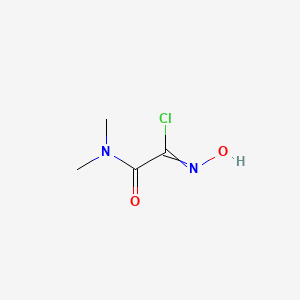
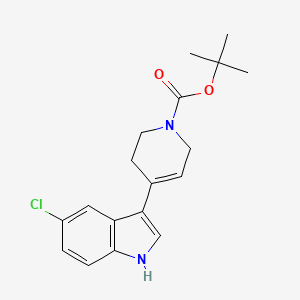
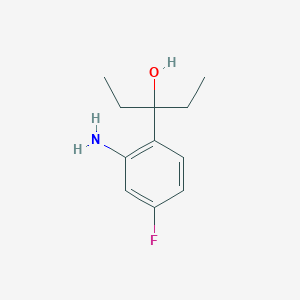
![Methyl [2-ethyl-4-(methylamino)phenoxy]acetate](/img/structure/B8499132.png)
![[(2-Methoxy-3-pyridyl)methyl]azide](/img/structure/B8499139.png)

![3-[(2,5-Dichloropyridin-4-yl)(hydroxy)methyl]-4-fluorobenzonitrile](/img/structure/B8499154.png)
